molecular formula C58H86AlO9P2 B13391148 CID 18503514

CID 18503514

Cat. No.: B13391148
M. Wt: 1016.2 g/mol
InChI Key: MUBYBLSNBCQXCW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CID 18503514 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity. For context, PubChem CIDs are numerical identifiers for chemical compounds, cataloging structural, physicochemical, and bioactivity data . If this compound belongs to a class of compounds like oscillatoxin derivatives (e.g., CID 185389, CID 101283546), further comparisons can be inferred from structural analogs (see ).

Properties

Molecular Formula

C58H86AlO9P2

Molecular Weight

1016.2 g/mol

InChI

InChI=1S/2C29H43O4P.Al.H2O/c2*1-26(2,3)20-14-18-13-19-15-21(27(4,5)6)17-23(29(10,11)12)25(19)33-34(30,31)32-24(18)22(16-20)28(7,8)9;;/h2*14-17H,13H2,1-12H3,(H,30,31);;1H2/q;;+2;/p-2

InChI Key

MUBYBLSNBCQXCW-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)O[Al]OP4(=O)OC5=C(CC6=C(O4)C(=CC(=C6)C(C)(C)C)C(C)(C)C)C=C(C=C5C(C)(C)C)C(C)(C)C.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate] involves the reaction of aluminium hydroxide with bis(2,4,8,10-tetra-tert-butyl-6-hydroxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-oxide). The reaction typically occurs in the presence of a solvent such as methanol or DMSO under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with enhanced control over parameters such as temperature, pressure, and solvent purity. The process ensures high yield and purity of the final product, which is then used as a nucleating agent in polymer manufacturing .

Chemical Reactions Analysis

Types of Reactions: Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate] primarily undergoes nucleophilic substitution reactions due to the presence of phosphate groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like methanol or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminium hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phosphates, while oxidation and reduction reactions can modify the hydroxyl and phosphate groups .

Scientific Research Applications

Chemistry: In chemistry, Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate] is used as a nucleating and clarifying agent in the polymer industry. It enhances the mechanical properties and transparency of polymers such as polypropylene, PET, PBT, and polyamides .

Biology and Medicine: Its stability and non-toxicity make it a candidate for drug delivery systems and biomedical devices .

Industry: Industrially, this compound is used to improve the production efficiency of polymer products by shortening the molding cycle and enhancing the final product’s properties. It is particularly valuable in the manufacturing of high-performance plastics and packaging materials .

Mechanism of Action

The mechanism of action of Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate] involves its role as a nucleating agent. It promotes the crystallization of polymers by providing nucleation sites, which leads to a more uniform and fine-grained crystalline structure. This results in improved mechanical properties, such as increased rigidity and heat resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

Compound Name PubChem CID Molecular Formula Key Structural Features Biological Notes
Oscillatoxin D 101283546 Not provided Core cyclic structure with hydroxyl groups Marine toxin, cytotoxic activity
30-Methyl-oscillatoxin D 185389 Not provided Methyl substitution at position 30 Enhanced stability vs. oscillatoxin D
Oscillatoxin E 156582093 Not provided Epoxide functional group Potential interaction with ion channels
Oscillatoxin F 156582092 Not provided Carboxylic acid moiety Altered solubility profile

Key Findings from Analogous Studies

Structural Modifications and Bioactivity : Methylation (e.g., CID 185389) improves metabolic stability compared to parent compounds, a common strategy in drug design .

Solubility and Permeability : Derivatives with polar groups (e.g., carboxylic acids in CID 156582092) exhibit higher aqueous solubility but reduced cell-membrane permeability, as reflected in Log P values .

Toxicity Profiles: Oscillatoxin D (CID 101283546) shows potent cytotoxicity in marine organisms, while methylated analogs demonstrate reduced non-specific toxicity .

Methodological Considerations for Comparative Studies

The evidence emphasizes rigorous methodologies for compound comparison, including:

  • Chromatographic and Spectroscopic Techniques: LC-ESI-MS with in-source collision-induced dissociation (CID) enables structural differentiation of isomers (e.g., ginsenosides) .
  • Computational Modeling : Parameters like Log P, bioavailability scores, and synthetic accessibility (e.g., CID 57416287 in ) guide comparative analyses of drug-like properties .
  • Safety and Regulatory Metrics : PAINS (Pan-Assay Interference Compounds) and Brenk alerts help filter compounds with undesirable reactivity .

Q & A

Q. What are the journal-specific requirements for publishing this compound research?

  • Guidelines :
  • Follow formatting rules for abstracts, keywords, and references (e.g., IUPAC nomenclature, DOI inclusion) .
  • Provide sufficient experimental detail in the "Methods" section for replication .

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